(2-(Pyridin-4-yl)phenyl)methanol
Overview
Description
(2-(Pyridin-4-yl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a pyridine ring at the 4-position and a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-4-yl)phenyl)methanol typically involves the reaction of 2-bromobenzyl alcohol with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nitric acid for nitration at low temperatures (0-5°C) and halogens for halogenation at room temperature.
Major Products Formed
Oxidation: 2-(Pyridin-4-yl)benzoic acid.
Reduction: (2-(Piperidin-4-yl)phenyl)methanol.
Substitution: 2-(Pyridin-4-yl)-4-nitrophenylmethanol or 2-(Pyridin-4-yl)-4-chlorophenylmethanol.
Scientific Research Applications
(2-(Pyridin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-(Pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and biological properties. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(2-Phenylpyridin-4-yl)methanol: Similar structure but lacks the methanol group on the phenyl ring.
(2-(Pyridin-3-yl)phenyl)methanol: Similar structure but with the pyridine ring at the 3-position.
(2-(Pyridin-4-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-(Pyridin-4-yl)phenyl)methanol is unique due to the specific positioning of the pyridine and methanol groups, which confer distinct chemical reactivity and biological activity. The presence of both aromatic rings and the hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-pyridin-4-ylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEJKZZPHZFUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566033 | |
Record name | [2-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148471-65-2 | |
Record name | [2-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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